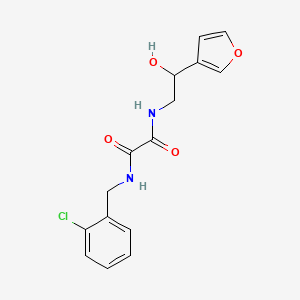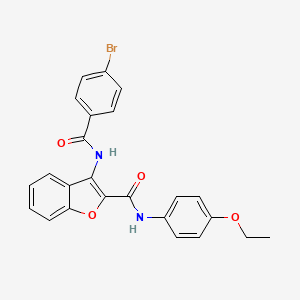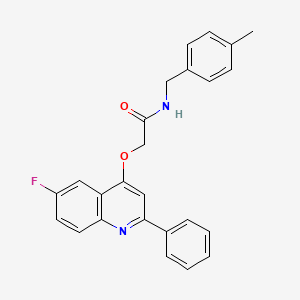
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a compound would include its molecular formula, molecular weight, and structural features. It might also include information about the compound’s role or function, if known.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions used in the synthesis, as well as the steps involved in the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry (if applicable), and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique
Antitumor Activity
Research into 3-benzyl-substituted-4(3H)-quinazolinones, a category that includes structures similar to the compound , has demonstrated significant antitumor activity. These compounds were found to be more potent than the positive control 5-FU in inhibiting the growth of cancer cell lines, highlighting their potential as broad-spectrum antitumor agents. Molecular docking studies also support their mode of action, suggesting inhibition of key enzymes like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation (Al-Suwaidan et al., 2016).
Antimicrobial Activities
Compounds with structures incorporating elements of the specified chemical have shown antimicrobial activities. The synthesis and evaluation of novel 1,2,4-triazole derivatives revealed that some compounds possess good or moderate activities against test microorganisms, indicating the potential use of these compounds in antimicrobial therapies (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Activities
The synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has been reported, with evaluations indicating potent analgesic and anti-inflammatory activities. This research suggests that the cyclization of certain groups within the compound structure can lead to novel derivatives with significant therapeutic effects (Dewangan et al., 2016).
Chemotherapeutic Agents
Design and synthesis efforts focusing on hydrazone and oxadiazole derivatives, starting from 3-methoxyphenol, have yielded compounds with notable antimicrobial and antiproliferative activity against human tumor cell lines. Among these, specific derivatives have shown high inhibitory activity, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.
Orientations Futures
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or areas of study.
Please note that the availability of this information can vary depending on how well-studied the compound is. For less-studied compounds, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
Numéro CAS |
894930-05-3 |
|---|---|
Nom du produit |
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide |
Formule moléculaire |
C27H23N5O5 |
Poids moléculaire |
497.511 |
Nom IUPAC |
N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33) |
Clé InChI |
MDANKHKRSBCXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)
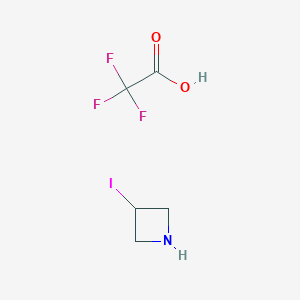
![Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2545856.png)
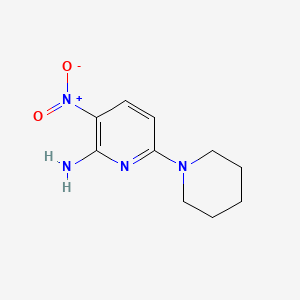
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)
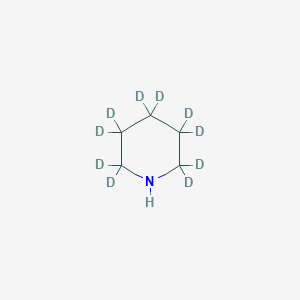
![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)
methanone](/img/structure/B2545867.png)
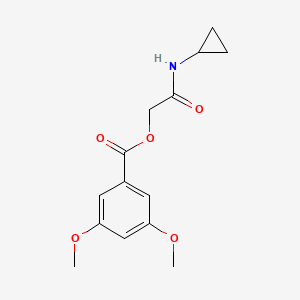
![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)
